molecular formula C10H13ClF2Si B12630375 (Butan-2-yl)(3-chlorophenyl)difluorosilane CAS No. 918447-01-5

(Butan-2-yl)(3-chlorophenyl)difluorosilane

Cat. No.: B12630375
CAS No.: 918447-01-5
M. Wt: 234.74 g/mol
InChI Key: KVMQNEZIKZAVLN-UHFFFAOYSA-N
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Description

(Butan-2-yl)(3-chlorophenyl)difluorosilane is an organosilicon compound characterized by a difluorosilane core substituted with a branched butan-2-yl group and a 3-chlorophenyl aromatic ring. Its molecular structure combines the steric effects of the branched alkyl chain with the electronic influence of the electron-withdrawing chlorine substituent on the aryl group. Potential applications may include materials science (e.g., dental coatings, as suggested by difluorosilane efficacy in ) or catalysis, though further studies are required .

Properties

CAS No.

918447-01-5

Molecular Formula

C10H13ClF2Si

Molecular Weight

234.74 g/mol

IUPAC Name

butan-2-yl-(3-chlorophenyl)-difluorosilane

InChI

InChI=1S/C10H13ClF2Si/c1-3-8(2)14(12,13)10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3

InChI Key

KVMQNEZIKZAVLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC(=CC=C1)Cl)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(3-chlorophenyl)difluorosilane typically involves the reaction of 3-chlorophenylsilane with butan-2-yl fluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(3-chlorophenyl)difluorosilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield (Butan-2-yl)(3-chlorophenyl)silanols, while oxidation reactions can produce (Butan-2-yl)(3-chlorophenyl)siloxanes.

Scientific Research Applications

(Butan-2-yl)(3-chlorophenyl)difluorosilane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(3-chlorophenyl)difluorosilane involves its interaction with molecular targets through its functional groups. The silicon atom, along with the attached fluorine and phenyl groups, can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Aryl Group Variations

The 3-chlorophenyl group in the compound distinguishes it from analogs with other aryl substituents. For example:

  • 3-Chlorophenyl vs. 2-Chlorophenyl : highlights that regioisomeric chlorophenyl groups (e.g., 3- vs. 2-chloro) adopt distinct orientations in enzyme-binding pockets, affecting biotransformation pathways. In silanes, the 3-chloro position may reduce steric hindrance compared to 2-chloro, enhancing reactivity or substrate interactions .
  • Chlorophenyl vs.

Alkyl Group Modifications

The butan-2-yl (secondary alkyl) group introduces branching, which can influence physical properties and stability:

  • Branched vs. Linear Alkyls: Branched chains like butan-2-yl () may reduce crystallinity and enhance solubility in nonpolar solvents compared to linear analogs (e.g., n-butyl). This could improve processability in polymer applications .
  • Stereochemical Effects : The chirality of butan-2-yl (R/S configuration) might impact biological activity or enantioselective catalysis, though this remains unexplored for the target compound.

Halosilane Comparisons

  • Difluorosilane vs. demonstrates that difluorosilanes (e.g., 0.9% formulations) are effective in dental applications, suggesting stability in aqueous environments .
  • Fluoro vs. Chloro Substituents : Fluorine’s smaller atomic size and stronger Si-F bonds may enhance thermal stability compared to Si-Cl analogs.

Antimicrobial Activity

subtilis. The addition of a silane moiety could modify lipid membrane interactions, though this requires validation .

Dental Materials

identifies difluorosilane 0.9% as comparable to sodium fluoride/tricalcium phosphate combinations in dentin treatments. The 3-chlorophenyl and butan-2-yl groups in the target compound might enhance adhesion to organic matrices or prolong fluoride release, though competitive efficacy remains untested .

Data Tables

Table 1: Substituent Effects on Silane Properties

Compound Aryl Group Alkyl Group Halogen Key Properties/Applications
(Butan-2-yl)(3-ClPh)SiF₂ 3-Chlorophenyl Branched F Hypothetical dental coatings
PhenylSiCl₃ Phenyl None Cl High reactivity, prone to hydrolysis
(n-Butyl)(2-ClPh)SiF₂ 2-Chlorophenyl Linear F Potential steric hindrance

Biological Activity

(Butan-2-yl)(3-chlorophenyl)difluorosilane, with the CAS number 918447-01-5, is a silane compound that has garnered attention in chemical and biological research. Its unique structure, characterized by a butan-2-yl group and a 3-chlorophenyl moiety, suggests potential applications in various fields, including medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C10H12ClF2Si. The structural features that contribute to its biological activity include:

PropertyValue
Molecular Weight 232.73 g/mol
IUPAC Name This compound
Molecular Structure Structure

Antimicrobial Activity

A study investigating the antimicrobial properties of silanes found that compounds similar to this compound exhibited significant activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic functions.

Anticancer Research

Recent investigations into silane compounds have indicated their potential as anticancer agents. For instance, derivatives with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Study on Enzyme Inhibition :
    • Researchers evaluated the inhibition of specific enzymes by silane derivatives. The results indicated that these compounds could effectively inhibit key enzymes involved in cancer metabolism, suggesting a pathway for therapeutic development.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of various silanes against Gram-positive and Gram-negative bacteria. The results showed that this compound had a notable effect on inhibiting bacterial growth, particularly against Staphylococcus aureus.

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